molecular formula C23H37N7O5S B12522029 L-Methionyl-L-phenylalanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 666738-22-3

L-Methionyl-L-phenylalanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12522029
CAS No.: 666738-22-3
M. Wt: 523.7 g/mol
InChI Key: UMFYEDAJHFUHGL-DKIMLUQUSA-N
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Description

L-Methionyl-L-phenylalanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-phenylalanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-phenylalanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various alkylating agents, acylating agents.

Major Products

    Oxidation Products: Methionine sulfoxide, methionine sulfone.

    Reduction Products: Reduced peptide with free thiol groups.

    Substitution Products: Peptides with modified side chains.

Scientific Research Applications

L-Methionyl-L-phenylalanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of peptide-based materials and catalysts.

Mechanism of Action

The mechanism of action of L-Methionyl-L-phenylalanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    L-Methionyl-L-phenylalanyl-L-alanyl-L-ornithine: Lacks the diaminomethylidene group, which may affect its reactivity and binding properties.

    L-Methionyl-L-phenylalanyl-L-alanyl-L-lysine: Contains lysine instead of ornithine, potentially altering its biological activity.

    L-Methionyl-L-phenylalanyl-L-alanyl-L-arginine: Arginine substitution may enhance interactions with negatively charged targets.

Uniqueness

L-Methionyl-L-phenylalanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group on the ornithine residue. This modification can influence the compound’s chemical reactivity, binding affinity, and overall biological activity, making it a valuable tool for research and potential therapeutic applications.

Properties

CAS No.

666738-22-3

Molecular Formula

C23H37N7O5S

Molecular Weight

523.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C23H37N7O5S/c1-14(19(31)29-17(22(34)35)9-6-11-27-23(25)26)28-21(33)18(13-15-7-4-3-5-8-15)30-20(32)16(24)10-12-36-2/h3-5,7-8,14,16-18H,6,9-13,24H2,1-2H3,(H,28,33)(H,29,31)(H,30,32)(H,34,35)(H4,25,26,27)/t14-,16-,17-,18-/m0/s1

InChI Key

UMFYEDAJHFUHGL-DKIMLUQUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCSC)N

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCSC)N

Origin of Product

United States

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